molecular formula C13H22ClN5 B12223057 N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12223057
M. Wt: 283.80 g/mol
InChI Key: RRIYWOBAFDPGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is a pyrazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Structurally, it features a methylpyrazolylmethylamine core, a motif present in several biologically active compounds and pharmaceutical candidates. This specific structural architecture is recognized for its potential in modulating various biological targets, particularly as a building block for the development of kinase inhibitors and receptor antagonists. Research indicates that analogous pyrazole-alkylamine derivatives demonstrate potent inhibitory activity against key enzymatic pathways, including Janus kinase (JAK) signaling pathways, which are critical in cytokine signaling and have been implicated in a range of diseases . Furthermore, structurally related compounds have been investigated as 5-HT7 receptor antagonists, suggesting potential research applications in neuropharmacology for conditions such as migraine, anxiety, and persistent pain . The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various in vitro assay systems. This compound serves as a valuable intermediate for researchers designing and synthesizing novel small-molecule probes to study protein function, signal transduction mechanisms, and for hit-to-lead optimization campaigns in preclinical development.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-6-18-9-13(11(3)16-18)14-7-12-8-17(4)15-10(12)2;/h8-9,14H,5-7H2,1-4H3;1H

InChI Key

RRIYWOBAFDPGBW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. This fundamental approach can be tailored to produce various pyrazole structures by modifying the starting materials. For the preparation of substituted pyrazoles like those present in the target compound, several key reaction types are commonly employed:

  • Reaction of hydrazines with β-dicarbonyl compounds
  • Reaction of hydrazones with α,β-unsaturated carbonyl compounds
  • 1,3-Dipolar cycloaddition reactions of diazo compounds
  • Cyclization of α,β-unsaturated hydrazones

The synthetic pathways to pyrazole derivatives often begin with readily available precursors and proceed through controlled reaction conditions to ensure regioselectivity and high yields.

Reductive Amination Approaches

For the preparation of compounds containing amine linkages between heterocyclic rings, reductive amination represents a versatile and effective strategy. This approach involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine or iminium intermediate. The methodology is particularly valuable for constructing the methylene bridge connecting the two pyrazole rings in the target compound.

Specific Preparation Methods for this compound

Multi-Step Synthetic Route

The preparation of this compound typically involves a multi-step synthetic pathway. Based on established methodologies for similar compounds, the following synthetic route is proposed:

Step 1: Synthesis of 3-methyl-1-propylpyrazol-4-amine
This key intermediate can be prepared through the reaction of propylhydrazine with an appropriate β-dicarbonyl compound, followed by functionalization to introduce the amine group at the 4-position.

Step 2: Synthesis of 1,3-dimethylpyrazole-4-carbaldehyde
This component is typically prepared through methylation of pyrazole, followed by formylation at the 4-position using Vilsmeier-Haack conditions.

Step 3: Reductive Amination
The two pyrazole components are connected through reductive amination of the aldehyde with the primary amine, using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Step 4: Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, typically diethyl ether or dioxane.

This synthetic approach is similar to methods employed for related compounds such as N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride.

Alternative Synthetic Pathway

An alternative synthesis can be developed based on the coupling of appropriately functionalized pyrazole derivatives:

Step 1: Preparation of 3-methyl-1-propylpyrazol-4-amine
Starting with commercially available 1-propylpyrazole, selective methylation at the 3-position followed by nitration and reduction produces the desired amine.

Step 2: Preparation of 1,3-dimethylpyrazol-4-ylmethyl halide
1,3-Dimethylpyrazole is functionalized through hydroxymethylation at the 4-position, followed by conversion to a reactive halide derivative.

Step 3: Nucleophilic Substitution
The amine and halide components are coupled through nucleophilic substitution under basic conditions.

Step 4: Salt Formation
As in the previous method, the free base is converted to the hydrochloride salt using hydrogen chloride.

This approach is analogous to methods described for the synthesis of related compounds such as 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride.

Optimization Parameters for Synthesis

Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Table 2 summarizes key parameters that influence the reaction outcome.

Table 2: Optimization Parameters for Synthesis

Parameter Range Optimal Conditions Effect on Yield
Temperature 0-100°C 50-60°C Higher temperatures may lead to side reactions
Reaction Time 1-24 h 4-6 h Extended reaction times can decrease yield
Solvent Various Methanol/THF Polar aprotic solvents generally favorable
pH 5-9 7-8 Neutral to slightly basic conditions preferred
Catalyst Various Lewis acids Enhances reductive amination efficiency
Reducing Agent Various NaBH(OAc)3 Selective reduction of imine intermediate

Solvent Selection

Solvent choice significantly impacts reaction efficiency and product purity. For the reductive amination step, dichloromethane, tetrahydrofuran, or methanol are commonly employed. The salt formation step typically utilizes anhydrous ethereal solvents to facilitate precipitation of the hydrochloride salt.

Catalyst Considerations

For the reductive amination step, mild Lewis acids such as titanium(IV) isopropoxide or zinc chloride can enhance the formation of the imine intermediate. The selection of an appropriate catalyst depends on the specific substrates and desired reaction outcomes.

Purification Techniques

Recrystallization

Recrystallization represents a primary purification method for this compound. The hydrochloride salt form enhances the compound's crystallinity, facilitating purification through recrystallization. Common solvent systems include:

  • Isopropanol-water mixtures (2:1 ratio)
  • Ethanol-diethyl ether systems
  • Acetone-methanol combinations

The selection of an appropriate recrystallization solvent system depends on the specific impurity profile and desired crystal morphology.

Chromatographic Methods

Column chromatography provides an effective means for purifying intermediates and the final product. For the free base form, silica gel chromatography with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) can achieve high purity. High-performance liquid chromatography (HPLC) may be employed for analytical-scale purification and quality control.

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis confirms the identity and purity of this compound. Table 3 summarizes typical spectroscopic data expected for this compound.

Table 3: Spectroscopic Characterization

Technique Expected Findings
¹H NMR Signals for methyl groups (δ ~2.0-2.4 ppm), propyl chain (δ ~0.9-4.0 ppm), pyrazole CH (δ ~7.5-8.0 ppm), and methylene bridge (δ ~4.0-4.5 ppm)
¹³C NMR Characteristic carbon shifts for pyrazole rings (δ ~100-150 ppm), methyl and propyl carbons (δ ~10-50 ppm)
FTIR N-H stretch (~3300 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-H stretches (2800-3000 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 248 (free base), fragmentation pattern characteristic of pyrazole derivatives

Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation and elucidates the three-dimensional arrangement of the molecule. Single crystals suitable for X-ray diffraction analysis can be obtained through slow evaporation or vapor diffusion techniques using appropriate solvent systems.

Purity Assessment

High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of this compound. Typical HPLC conditions include:

  • Column: C18 reversed-phase
  • Mobile Phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid
  • Detection: UV at 254 nm or 280 nm
  • Temperature: 25-30°C

Elemental analysis further confirms the purity and composition of the compound, with expected values closely matching the theoretical percentages for C, H, N, and Cl.

Scale-Up Considerations and Industrial Production

Reaction Engineering

Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors:

  • Heat transfer and mixing efficiency
  • Reaction kinetics and mass transfer limitations
  • Safety considerations, particularly for exothermic steps
  • Solvent recovery and recycling
  • Waste minimization and environmental impact

For large-scale production, continuous flow reactors may offer advantages over batch processes, particularly for the reductive amination and salt formation steps.

Quality Control Measures

Industrial production necessitates robust quality control protocols to ensure consistent product quality. Key quality control measures include:

  • In-process testing at critical steps
  • Validated analytical methods for identity, purity, and impurity profiling
  • Stability testing under various storage conditions
  • Particle size distribution analysis for the crystalline product
  • Residual solvent analysis according to regulatory guidelines

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl groups, where halogenating agents like N-bromosuccinimide (NBS) can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NBS in the presence of light or radical initiators.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and halogenated pyrazoles.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key pyrazole derivatives from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Pharmacological Relevance Reference
Target: N-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine; hydrochloride C₁₃H₂₄ClN₄ 271.8 Not reported Two pyrazoles, dimethyl, propyl, hydrochloride Under investigation N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 133–135 Chloro, cyano, phenyl Synthetic intermediate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.3 104–107 Cyclopropyl, pyridinyl Not specified
Elexacaftor C₂₆H₂₆F₃N₇O₃S 573.6 Not reported Trifluoromethyl, sulfonamide, pyridine Cystic fibrosis therapy
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine C₁₁H₁₆N₃O 206.3 Not reported Methylpyrazole, methylfuran Not specified
Key Observations:

Molecular Complexity : The target compound has a moderate molecular weight (271.8 g/mol), simpler than elexacaftor (573.6 g/mol) but larger than N-cyclopropyl pyrazole derivatives (214.3 g/mol) .

Substituent Effects: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like 3a and N-cyclopropyl derivatives . The absence of trifluoromethyl or aryl rings (cf. elexacaftor and 3a) suggests distinct electronic and steric profiles .

Analytical Characterization

  • NMR Spectroscopy : The target’s ¹H-NMR would display signals for dimethylpyrazole (δ ~2.4–2.6 ppm), propyl chain (δ ~0.9–1.7 ppm), and a broadened amine proton due to hydrochloride salt formation .
  • Mass Spectrometry : Expected [M+H]⁺ peak at m/z 236.3 (free base) and 271.8 (hydrochloride), comparable to ’s HRMS data .
  • Elemental Analysis : Aligns with protocols used for 3a–3p, ensuring purity >95% .

Pharmacological Potential

  • Target vs. Elexacaftor : Elexacaftor’s trifluoromethyl and sulfonamide groups are critical for CFTR modulation, whereas the target’s alkyl groups may favor different targets (e.g., kinases or GPCRs) .
  • Role of Substituents : Propyl and dimethyl groups could improve metabolic stability over smaller alkyl chains (e.g., cyclopropyl in ) .

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine; hydrochloride is a compound that belongs to the pyrazole class of chemicals, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C15H22N4·HCl
  • Molecular Weight: 258.36 g/mol

The presence of the pyrazole ring and various substituents contributes to its unique biological properties.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific compound has been associated with the following activities:

  • Anti-inflammatory Activity : Pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound may act as a COX inhibitor similar to celecoxib, a well-known anti-inflammatory drug .
  • Anticancer Potential : Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical in cell survival and proliferation .
  • Neuroprotective Effects : Some research suggests that pyrazole compounds can protect neuronal cells from oxidative stress and apoptosis. This property may be beneficial in treating neurodegenerative diseases .

The mechanisms through which N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:

  • Inhibition of Enzymatic Activity : Similar to other pyrazole derivatives, it may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : The compound could potentially interact with neurotransmitter receptors, affecting signaling pathways related to pain and inflammation.

Case Studies

Recent studies have highlighted the biological activity of various pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study reported that a related pyrazole derivative significantly reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a dose-dependent response with a notable reduction in inflammatory markers .
  • Anticancer Research : Another investigation demonstrated that a structurally similar pyrazole compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. The study found that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.